molecular formula C5H6ClNS B1647557 2-Chloro-5-ethylthiazole CAS No. 857549-84-9

2-Chloro-5-ethylthiazole

Cat. No.: B1647557
CAS No.: 857549-84-9
M. Wt: 147.63 g/mol
InChI Key: PDCCSNAOZCFXCN-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylthiazole is a heterocyclic organic compound with the molecular formula C5H6ClNS. It belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Mechanism of Action

Target of Action

2-Chloro-5-ethylthiazole, like other thiazole derivatives, is believed to interact with a variety of biological targets. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .

Mode of Action

It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

One study suggests that a nadph-dependent nitroreductase, mnpa, can catalyze the partial reduction of a similar compound, 2-chloro-5-nitrophenol, to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This suggests that this compound may also be involved in redox reactions in the cell.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound may have similar solubility properties, which could affect its bioavailability and distribution in the body.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, this compound may have similar effects, but specific studies are needed to confirm this.

Action Environment

It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . This suggests that the physical and chemical properties of this compound may be influenced by factors such as temperature and pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethylthiazole can be achieved through several methods. One common approach involves the reaction of allyl isothiocyanate with chlorine. The reaction is typically carried out at temperatures ranging from 0°C to 150°C, using 2 to 20 moles of chlorine per mole of allyl isothiocyanate .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and yield. The use of chlorinating agents and controlled reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base or under acidic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups .

Scientific Research Applications

2-Chloro-5-ethylthiazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • 2-Chloro-5-chloromethylthiazole
  • 2-Chloro-4-methylthiazole
  • 5-Ethyl-2-methylthiazole

Comparison: 2-Chloro-5-ethylthiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different antimicrobial or antifungal properties, making it valuable for specific applications. The presence of the ethyl group at the 5-position and the chlorine atom at the 2-position distinguishes it from other thiazole derivatives .

Properties

IUPAC Name

2-chloro-5-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCCSNAOZCFXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312888
Record name 2-Chloro-5-ethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857549-84-9
Record name 2-Chloro-5-ethylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857549-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-ethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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